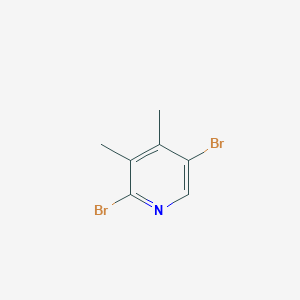

2,5-Dibromo-3,4-dimethylpyridine

Description

BenchChem offers high-quality 2,5-Dibromo-3,4-dimethylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dibromo-3,4-dimethylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-dibromo-3,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-4-5(2)7(9)10-3-6(4)8/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBYPCTWUAQSMNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1Br)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856517 | |

| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125419-92-3 | |

| Record name | 2,5-Dibromo-3,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of 2,5-Dibromo-3,4-dimethylpyridine

An In-depth Technical Guide to the Solubility of 2,5-Dibromo-3,4-dimethylpyridine in Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 2,5-Dibromo-3,4-dimethylpyridine, a key intermediate in pharmaceutical and agrochemical research.[1][2] Recognizing the scarcity of published quantitative data, this document emphasizes the theoretical principles of solubility and provides robust experimental protocols to empower researchers in determining solubility for their specific applications.

2,5-Dibromo-3,4-dimethylpyridine is a substituted pyridine ring, a heterocyclic aromatic organic compound.[3] Its structure, featuring two bromine atoms and two methyl groups, offers multiple strategic points for chemical modification. The bromine substituents are particularly amenable to various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, which are fundamental to modern organic chemistry for creating complex molecules.[1] This versatility makes it a valuable building block in the synthesis of novel drug candidates and advanced agrochemicals.[1][2]

A thorough understanding of a compound's solubility is paramount for any laboratory workflow. It dictates the choice of solvents for chemical reactions, influences the design of purification strategies like crystallization and chromatography, and is a critical parameter in formulation for biological screening. This guide serves as a foundational resource for scientists and drug development professionals working with this important intermediate.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility.[4] This rule states that a solute will dissolve best in a solvent that has a similar polarity. The polarity of 2,5-Dibromo-3,4-dimethylpyridine is a balance between the polar pyridine ring and the non-polar methyl and bromo substituents.

-

Pyridine Core: The nitrogen atom in the pyridine ring is electronegative, creating a dipole moment and making the molecule polar.[3][5] Pyridine itself is miscible with a wide range of polar and non-polar solvents, including water, ethanol, ether, and benzene, due to this characteristic.[5][6][7]

-

Substituent Effects:

-

Bromine Atoms: The two bromine atoms are highly electronegative but are also large and polarizable. They contribute to the overall molecular weight and can participate in van der Waals forces.

-

Methyl Groups: The two methyl groups are non-polar and increase the lipophilicity (oil-loving nature) of the molecule.

-

Based on this structure, 2,5-Dibromo-3,4-dimethylpyridine is expected to be a solid with low to moderate polarity. It is unlikely to be highly soluble in water due to the hydrophobic methyl groups and the large bromo substituents. However, its polar pyridine core suggests it will be soluble in a range of organic solvents.

The following diagram illustrates a logical approach to selecting a solvent for solubility trials based on the compound's structural characteristics.

Caption: Solvent selection workflow based on solute structure.

Physicochemical Properties and Known Solubility

| Property | Value | Source |

| CAS Number | 125419-92-3 | [8] |

| Molecular Formula | C₇H₇Br₂N | |

| Molecular Weight | 264.95 g/mol | |

| Physical Form | Solid | |

| Qualitative Solubility | Soluble in Methanol | [2][9] |

Based on its structure and the available information, a qualitative solubility profile can be predicted. This should always be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Good | The compound's polarity allows interaction with the alcohol's dipole. Confirmed for methanol.[2][9] |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone | Good to Moderate | Solvents can solvate the polar pyridine ring without the steric hindrance of hydrogen bonding. |

| Non-Polar | Hexane, Toluene | Low to Moderate | The methyl groups provide some non-polar character, but the polar core limits high solubility. |

| Aqueous | Water | Poor/Insoluble | The hydrophobic nature of the methyl and bromo substituents likely outweighs the polarity of the pyridine ring. |

Experimental Protocols for Solubility Determination

The following protocols provide methodologies for determining both qualitative and quantitative solubility. As a Senior Application Scientist, I stress the importance of consistency in temperature, agitation, and measurement to ensure trustworthy and reproducible results.

Protocol for Qualitative Solubility Screening

This method is designed for rapid assessment of solubility in various solvents, which is useful for selecting candidates for reaction or chromatography.[4][10]

Objective: To quickly determine if the compound is soluble, partially soluble, or insoluble in a range of solvents at room temperature.

Materials:

-

2,5-Dibromo-3,4-dimethylpyridine

-

A selection of test solvents (e.g., water, methanol, ethanol, acetone, dichloromethane, ethyl acetate, toluene, hexane)

-

Small test tubes or vials (e.g., 1 dram vials)

-

Vortex mixer

-

Spatula and analytical balance

Procedure:

-

Preparation: Label a test tube for each solvent to be tested.

-

Solute Addition: Add approximately 10-20 mg of 2,5-Dibromo-3,4-dimethylpyridine to each test tube. The exact mass is not critical, but it should be consistent across all tubes.

-

Solvent Addition: Add 1 mL of the first solvent to the corresponding test tube.

-

Mixing: Cap the tube and vortex for 30-60 seconds to ensure thorough mixing.[10]

-

Observation: Visually inspect the solution against a contrasting background.

-

Soluble: The solution is a clear, single phase with no visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain. The solution may be hazy.

-

Insoluble: The solid appears largely unaffected, and no significant dissolution is observed.

-

-

Record: Record the observations for each solvent.

-

Repeat: Repeat steps 3-6 for each solvent in the test panel.

Protocol for Quantitative Solubility Determination (Gravimetric Method)

This protocol provides a precise, quantitative measure of solubility (e.g., in mg/mL or mol/L) at a specific temperature.[11] This is a self-validating system as the persistence of undissolved solid confirms that the solution is saturated.

Objective: To accurately determine the concentration of a saturated solution of 2,5-Dibromo-3,4-dimethylpyridine in a given solvent at a controlled temperature.

Materials:

-

2,5-Dibromo-3,4-dimethylpyridine

-

Chosen solvent

-

Scintillation vials or small flasks with secure caps

-

Temperature-controlled shaker or water bath

-

Syringe filters (0.2 or 0.45 µm, compatible with the solvent)

-

Volumetric pipette (e.g., 1.00 mL)

-

Pre-weighed, labeled vials for evaporation

-

Analytical balance (4 decimal places)

-

Drying oven or vacuum desiccator

Experimental Workflow Diagram:

Caption: Workflow for quantitative gravimetric solubility determination.

Step-by-Step Procedure:

-

Preparation: To a vial, add a known volume of the chosen solvent (e.g., 5.0 mL). Add an excess amount of 2,5-Dibromo-3,4-dimethylpyridine, ensuring a significant amount of undissolved solid remains at the bottom. The presence of this excess solid is crucial as it ensures the solution is saturated.

-

Equilibration: Seal the vial tightly and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). Agitate the mixture for an extended period (24-48 hours is recommended) to ensure the dissolution process reaches equilibrium.

-

Settling: After equilibration, let the vial stand undisturbed in the temperature bath for several hours to allow the excess solid to settle completely, leaving a clear supernatant.

-

Sampling: Carefully withdraw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a volumetric pipette. Be cautious not to disturb the solid at the bottom.

-

Filtration: Attach a syringe filter to a syringe and draw the sampled supernatant into it. Dispense the filtered solution into a pre-weighed, labeled vial. This step is critical to remove any microscopic, undissolved particles.

-

Evaporation: Carefully evaporate the solvent from the pre-weighed vial. This can be done using a rotary evaporator, a stream of nitrogen gas, or in a fume hood. Gentle heating may be applied if the compound is thermally stable.

-

Drying: Place the vial containing the solid residue in a vacuum oven or desiccator and dry to a constant weight. This ensures all residual solvent is removed.

-

Final Weighing: Accurately weigh the vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

-

Solubility (mg/mL) = (Mass of vial with residue - Mass of empty vial) / Volume of aliquot taken

-

Conclusion

While published data on the solubility of 2,5-Dibromo-3,4-dimethylpyridine is limited, a strong predictive framework can be established based on its molecular structure and the fundamental principles of chemistry. Its character as a moderately polar solid suggests good solubility in common polar organic solvents like methanol, ethanol, and dichloromethane, and lower solubility in non-polar solvents like hexane. For any application in research or development, it is imperative that these predictions are confirmed through the robust qualitative and quantitative experimental protocols detailed in this guide. This empirical approach ensures the selection of optimal conditions for synthesis, purification, and formulation, ultimately leading to more reliable and successful scientific outcomes.

References

- Experiment: Solubility of Organic & Inorganic Compounds.

- EXPERIMENT 1 DETERMIN

- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Experiment 1. Solubility of Organic Compounds. Scribd.

- Solubility of Organic Compounds.

- 2,5-Dibromo-4-methylpyridine SDS. ECHEMI.

- Pyridine. Solubility of Things.

- SAFETY DATA SHEET for 2,5-Dibromo-4-methylpyridine.

- 2,6-Dibromo-3,5-dimethylpyridine. Sigma-Aldrich.

- Technical Guide: Physical Properties of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Benchchem.

- The Indispensable Role of 2,5-Dibromo-4-methylpyridine in Modern Chemical Synthesis.

- Pyridine. chemeurope.com.

- Pyridine. WGBIS,CES,IISc.

- 2,5-Dibromo-4-methylpyridine. ChemicalBook.

- 2,5-DibroMo-3,4-diMethylpyridine. ChemicalBook.

- Pyridine. Wikipedia.

- 2,5-Dibromo-3-methylpyridine. ChemicalBook.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2,5-Dibromo-4-methylpyridine CAS#: 3430-26-0 [m.chemicalbook.com]

- 3. Pyridine - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine [wgbis.ces.iisc.ac.in]

- 8. 2,5-DibroMo-3,4-diMethylpyridine CAS#: 125419-92-3 [m.chemicalbook.com]

- 9. 2,5-Dibromo-3-methylpyridine CAS#: 3430-18-0 [chemicalbook.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

High-Fidelity Protocol: Regioselective Buchwald-Hartwig Amination of 2,5-Dibromo-3,4-dimethylpyridine

Executive Summary & Strategic Analysis

The Buchwald-Hartwig amination of 2,5-dibromo-3,4-dimethylpyridine represents a classic "Electronic vs. Steric" conflict in heterocyclic chemistry. This substrate is a critical scaffold in the synthesis of Potassium-Competitive Acid Blockers (P-CABs) and kinase inhibitors.

The Core Challenge:

-

Electronic Bias: The C2-position (ortho to Nitrogen) is electronically activated for oxidative addition due to the inductive electron-withdrawing nature of the pyridine nitrogen.

-

Steric Blockade: The C3-methyl group imposes significant steric strain on the C2-position, potentially inhibiting the approach of the active Pd(0) species or the incoming amine.

-

Regioselectivity: In 2,5-dibromopyridines, the C2-bromide is typically displaced first.[1] However, the 3,4-dimethyl substitution pattern narrows the reactivity gap between C2 and C5, requiring precise ligand selection to maintain high regiocontrol.[1]

This guide provides a self-validating protocol to achieve >95:5 regioselectivity for the C2-aminated product , utilizing ligand-controlled catalysis to overcome steric hindrance.

Mechanistic Insight & Decision Matrix

To ensure reproducibility, researchers must understand the catalytic cycle's decision points.[1] The reaction does not proceed randomly; it follows a pathway dictated by the stability of the oxidative addition intermediate.

The Selectivity Landscape

-

Path A (C2-Attack): Electronically favored.[1] The resulting Pd(II) intermediate is stabilized by nitrogen coordination (chelation effect).[1]

-

Path B (C5-Attack): Sterically favored but electronically neutral (similar to an aryl bromide).[1]

Expert Insight: Unless the amine nucleophile is exceptionally bulky (e.g., tert-butylamine), the electronic activation at C2 dominates.[1] We utilize bidentate ligands with wide bite angles (e.g., Xantphos) to facilitate reductive elimination at the crowded C2 center.[1]

Visualization: Catalytic Cycle & Regioselectivity

Figure 1: Catalytic cycle highlighting the competition between C2 (electronic) and C5 (steric) pathways.[1] The protocol below forces the "Preferred Path" (C2).

Pre-Lab Planning & Reagents[1]

Reagent Selection Table

| Component | Recommended Reagent | Role & Rationale |

| Precatalyst | Pd(OAc)₂ or Pd₂(dba)₃ | Stable Pd(0)/Pd(II) sources.[1] Pd(OAc)₂ is cheaper; Pd₂(dba)₃ is better for sensitive kinetics.[1] |

| Ligand | Xantphos | Critical: The wide bite angle (111°) promotes reductive elimination in sterically crowded systems (C2 + C3-Me).[1] |

| Alt. Ligand | tBuBrettPhos | Use only if the amine is extremely bulky (secondary amines).[1] |

| Base | Cs₂CO₃ (Cesium Carbonate) | Milder than NaOtBu.[1][2] Prevents base-mediated decomposition of the pyridine ring or dehalogenation. |

| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point (101°C) allows overcoming the activation energy barrier of the hindered C2 position.[1] |

Safety & Handling

-

Inert Atmosphere: Palladium catalysts are oxygen-sensitive once activated. All reactions must be performed under Argon or Nitrogen.[1]

-

Degassing: Solvents must be sparged with inert gas for 15 minutes prior to use to prevent catalyst poisoning (Pd black formation).[1]

Experimental Protocol: C2-Selective Mono-Amination

This protocol is optimized for the reaction of 2,5-dibromo-3,4-dimethylpyridine with a primary aryl/alkyl amine.

Target: 2-Amino-5-bromo-3,4-dimethylpyridine derivative.

Step-by-Step Methodology

-

Vessel Preparation:

-

Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

-

Cool under a stream of Argon.

-

-

Charge Reagents (Solids):

-

Solvent & Amine Addition:

-

Reaction:

-

Place the vessel in a pre-heated oil bath at 90°C .

-

Stir vigorously (800+ rpm). The high stir rate is crucial for the heterogeneous base (Cs₂CO₃).

-

Monitor by HPLC or TLC at 2 hours.[1] Typical reaction time: 4–6 hours.

-

-

Workup (Pd Scavenging):

-

Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove base and Pd black.[1]

-

Critical Step: Wash the organic layer with a 5% solution of N-acetylcysteine or use a solid metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium.[1] This prevents isomerization during purification.[1]

-

Wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification:

-

Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).[1]

-

Note: The product (2-amino) is more polar than the starting material but less polar than the bis-aminated byproduct.

-

Troubleshooting & Optimization Workflow

If the standard protocol fails (low yield or wrong regioselectivity), follow this logic path.

Optimization Decision Tree

Figure 2: Troubleshooting logic for common Buchwald-Hartwig failures.

Common Issues Table

| Observation | Root Cause | Corrective Action |

| No Reaction | Catalyst poisoning by Pyridine N | Switch to a precatalyst system like Pd(dba)₂ + BrettPhos which is more robust against N-coordination. |

| C5-Amination | Steric bulk of amine is too high | If the amine is secondary/bulky, the C2 position is too crowded. Use a smaller ligand (e.g., dppf ) or accept C5 selectivity.[1] |

| Protodehalogenation | Hydride source present | Ensure solvent is anhydrous.[1] Avoid alcoholic solvents.[1] Switch base from NaOtBu to Cs₂CO₃. |

References

-

Paul, F., Patt, J., & Hartwig, J. F. (1994).[1] Palladium-catalyzed formation of carbon-nitrogen bonds.[4][5][6][7] Reaction of aryl bromides with amines. Journal of the American Chemical Society, 116(13), 5969–5970.[1] Link[1]

-

Wagaw, S., & Buchwald, S. L. (1996).[1] The Synthesis of Aminopyridines: A Method for the Palladium-Catalyzed Amination of Pyridines.[4][5][7][8] The Journal of Organic Chemistry, 61(21), 7240–7241.[1] Link[1]

-

Surry, D. S., & Buchwald, S. L. (2008).[1] Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.[1] Link[1]

-

Ye, Z., et al. (2015).[1] Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine.[8] Tetrahedron Letters, 56(15), 1919-1922.[1] (Provides analogous regioselectivity data for halopyridines). Link[1]

-

BenchChem Application Note. (2025). Buchwald-Hartwig Amination of 2,5-Dibromo-3-(trifluoromethyl)pyridine.[1][7] (Analogous substrate showing C2 preference). Link[1]

Sources

- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 2-Amino-5-bromo-3-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. dspace.mit.edu [dspace.mit.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Hub: 3,4-Dimethylpyridine Functionalization

The following technical guide is structured as an interactive Technical Support Hub for researchers working with 3,4-dimethylpyridine (3,4-lutidine). It addresses the two distinct chemical pathways for bromination: Radical (Side-chain) and Electrophilic (Ring) .

Status: Active | Tier: Level 3 Engineering Support | Topic: Yield Optimization & Troubleshooting

Welcome to the Advanced Synthesis Support Center. You have selected Protocol ID: 34-LUT-BR (Bromination of 3,4-Lutidine) . Please select the specific issue you are encountering from the modules below to access high-fidelity troubleshooting guides.

🟢 Module A: Side-Chain Functionalization (Radical Bromination)

User Ticket: "I am using NBS to brominate the methyl group, but I am observing low yields, formation of sticky tars, or inseparable mixtures of mono/di-brominated products."

1. The Core Mechanism & Failure Points

Radical bromination of 3,4-dimethylpyridine is a competition between the desired Wohl-Ziegler reaction and the undesired N-quaternization (formation of pyridinium salts).

-

The Trap: The pyridine nitrogen is nucleophilic. If it attacks the brominating agent (NBS or Br₂) before the radical chain propagates, you form an N-bromo salt, which degrades into tar.

-

Regioselectivity: In 3,4-lutidine, the 4-methyl group is significantly more reactive than the 3-methyl group due to resonance stabilization from the para-nitrogen. Expect the 4-bromomethyl product as the major isomer.

2. Optimization Protocol (The "Self-Validating" Workflow)

To maximize yield, you must suppress the ionic pathway and favor the radical pathway.

| Parameter | Standard (Fail-Prone) | Optimized (High-Yield) | Technical Rationale |

| Reagent | NBS (Old/Yellow) | Recrystallized NBS (White) | Traces of HBr/Br₂ in old NBS trigger the ionic side-reaction immediately. |

| Solvent | CCl₄ (Banned/Toxic) | Benzene or PhCl | Non-polar solvents suppress the ionic attack of Nitrogen. PhCl allows higher temps (132°C). |

| Initiator | AIBN (Thermal) | Visible Light (Vis-LED) + Air | Photo-initiation at lower temps (25-40°C) reduces thermal decomposition of the substrate. |

| Additives | None | K₂CO₃ / NaHCO₃ (Solid) | Scavenges trace HBr generated during the reaction, preventing salt formation. |

3. Step-by-Step Protocol: 4-(Bromomethyl)-3-methylpyridine

Adapted from flow-chemistry optimization principles [1].

-

Preparation: Dissolve 3,4-dimethylpyridine (10 mmol) in anhydrous Chlorobenzene (0.5 M).

-

Scavenger: Add 1.5 eq of anhydrous solid

. (Critical for yield). -

Activation: Add 1.05 eq of Recrystallized NBS and 5 mol% AIBN.

-

Reaction: Heat to 80°C under Argon.

-

Checkpoint: If the solution turns dark red/black instantly, your solvent is wet or NBS is degraded. It should remain orange/yellow.

-

-

Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with dilute

. -

Purification: Do NOT distill (product is thermally unstable). Use rapid silica filtration (Flash) with 10% EtOAc/Hexane.

🔵 Module B: Ring Functionalization (Electrophilic Substitution)

User Ticket: "I need to place a bromine on the pyridine ring (positions 2 or 6), but the starting material is unreactive or recovering starting material."

1. The Core Mechanism & Failure Points

The pyridine ring is electron-deficient ($ \pi

-

The Trap: Adding Lewis Acids ($ AlCl_3 $, $ FeBr_3 $) makes it worse. The Lewis acid coordinates to the Nitrogen lone pair, placing a positive charge on the ring and completely shutting down the reaction.

-

The Solution: You must use the "Swamping Catalyst" method or Oleum (Fuming Sulfuric Acid) to force the reaction under harsh conditions.

2. Decision Pathway (Graphviz)

Before proceeding, confirm your target isomer using the logic map below.

Caption: Decision logic for ring bromination. Direct bromination is often inferior to the Sandmeyer route for pyridines.

3. Step-by-Step Protocol: Direct Ring Bromination (The Oleum Method)

Based on industrial protocols for deactivated pyridines [2].

-

Safety: This reaction uses Oleum.[1] Full PPE and fume hood are mandatory.

-

Dissolution: Cool 30 mL of 65% Oleum to 10°C. Slowly add 3,4-dimethylpyridine (0.1 mol).

-

Note: Exothermic![2] Keep T < 40°C.

-

-

Brominating Agent: Add DBDMH (1,3-Dibromo-5,5-dimethylhydantoin) (0.6 eq) portion-wise.

-

Why DBDMH? It is more stable and manageable in oleum than liquid bromine.

-

-

Reaction: Heat the mixture to 105°C for 3 hours.

-

Quench: Pour onto crushed ice (carefully). Neutralize with NaOH to pH 10.

-

Extraction: Extract with MTBE (Methyl tert-butyl ether).

-

Result: This typically yields 2-bromo-4,5-dimethylpyridine (due to sterics and electronics).

-

🟠 Module C: Advanced Troubleshooting (FAQ)

Q1: My radical bromination product decomposes on the rotary evaporator. Why?

A: Benzylic-type pyridine bromides are essentially "nitrogen mustards." They can self-polymerize intermolecularly (N attacks

-

Fix: Store the product as a Hydrobromide salt . Add HBr/Acetic Acid to the crude oil to precipitate the stable salt form immediately after workup [3].

Q2: I am getting a 50:50 mixture of 3-bromomethyl and 4-bromomethyl isomers. A: This is rare for 3,4-lutidine (4-pos is favored), but if it happens, it indicates your temperature is too high (loss of selectivity).

-

Fix: Switch to Photochemical Bromination (visible light) at 20°C. Lower temperature increases the selectivity for the more stable radical intermediate (4-position) [4].

Q3: Can I use the N-Oxide method to improve yield? A: Yes. Converting 3,4-lutidine to 3,4-lutidine N-oxide activates the ring at the 2- and 6-positions.

-

Workflow: Oxidation (mCPBA)

Bromination (

📚 References

-

Cantillo, D., et al. (2013). "A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow." Journal of Organic Chemistry. Link

-

Google Patents. (2019).[3] "WO2019145177A1 - Bromination of pyridine derivatives."[3] World Intellectual Property Organization. Link

-

BenchChem. (2025).[4][5] "Selective Bromination of 3-Pyridinemethanol using N-Bromosuccinimide." Technical Application Note. Link

-

Thapa, R. (2010).[6] "Regioselectivity in Free Radical Bromination of Unsymmetrical Dimethylated Pyridines." OhioLINK ETD. Link[6]

-

TCI Chemicals. (2014). "Regioselective Bromination of Fused Pyridine N-Oxides." TCI Product Spotlight. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. WO2019145177A1 - Bromination of pyridine derivatives - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. OhioLINK ETD: Thapa, Rajesh [etd.ohiolink.edu]

Technical Guide: Purification of Bromomethylpyridines from 3,4-Lutidine

Topic: Removing Unreacted 3,4-Lutidine from Bromination Mixtures Content Type: Technical Support Guide & Troubleshooting FAQ

From: Senior Application Scientist, Process Chemistry Division To: R&D Operations / Synthetic Chemistry Group Subject: Protocols for the removal of unreacted 3,4-lutidine (3,4-dimethylpyridine) from bromination reaction mixtures.

Executive Summary

The bromination of 3,4-lutidine (typically via Wohl-Ziegler radical bromination using NBS) presents a classic separation challenge. The unreacted starting material (3,4-lutidine) and the brominated products (mono- or bis-bromomethylpyridines) share similar polarity profiles and basic nitrogen centers. Standard silica chromatography often results in co-elution or "streaking."

This guide details three validated purification workflows based on pKa modulation , solubility differentials , and chromatographic optimization .

Critical Safety & Stability Warning

-

Lachrymator Hazard: Bromomethylpyridines are potent lachrymators (tear agents) and skin irritants.[1] All operations must occur in a functioning fume hood.

-

Thermal Instability: The free base of 3,4-bis(bromomethyl)pyridine is prone to self-alkylation (polymerization), leading to the formation of insoluble "tars."[1] Avoid distillation of the product. Store as the hydrobromide salt whenever possible.

Module 1: The "Basicity Switch" (pH-Controlled Extraction)

Theory: This is the most scalable method. It exploits the inductive electron-withdrawing effect of the bromine substituent.

-

3,4-Lutidine pKa: ~6.46 (More Basic)[1]

-

Brominated Products pKa: ~3.5 – 4.5 (Less Basic due to -I effect of Br)[1]

By adjusting the aqueous phase to a specific pH window (pH 4.5–5.0), we can selectively protonate the unreacted lutidine, forcing it into the aqueous layer, while the less basic brominated product remains in the organic layer as a free base.[1]

Workflow Diagram

Figure 1: Selective extraction workflow utilizing pKa differentials.

Step-by-Step Protocol

-

Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

-

Buffer Preparation: Prepare a 0.5 M Sodium Citrate or Phosphate buffer adjusted to pH 4.8 .

-

The Wash:

-

Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ as it is slightly acidic and can cause product degradation).

-

Concentration: Evaporate solvent under reduced pressure at <40°C .

Module 2: Chromatographic Purification (The "Anti-Streak" Method)[1]

Theory: Pyridines interact strongly with the acidic silanol groups on silica gel, causing peak tailing (streaking) that prevents clean separation.[1] To fix this, the stationary phase must be deactivated with a base.

Comparison of Stationary Phases

| Method | Stationary Phase | Additive | Pros | Cons |

| Standard | Silica Gel (SiO₂) | None | Cheap | Severe tailing; poor separation. |

| Deactivated | Silica Gel (SiO₂) | 1-3% Triethylamine (TEA) | Sharp peaks | TEA must be removed post-column. |

| Alternative | Neutral Alumina | None | No tailing | Lower theoretical plate count (resolution).[1] |

Optimized Protocol (Deactivated Silica)

-

Slurry Preparation: Prepare the silica slurry using your eluent (e.g., Hexane/EtOAc) containing 2% Triethylamine (TEA) .[1]

-

Packing: Pour the column and flush with 2 column volumes of the TEA-doped solvent.

-

Loading: Load the crude mixture.

-

Elution: Run the gradient. The 3,4-lutidine will elute significantly later or earlier depending on the solvent system, but the "tail" will be eliminated, allowing distinct fraction collection.[1]

-

Note: Brominated products are generally less polar than the starting material on base-deactivated silica.

-

Module 3: Precipitation (Salt Formation)[1]

If the free base is unstable, converting the mixture to the hydrobromide (HBr) salt is a viable purification strategy.[1]

-

Dissolution: Dissolve crude oil in dry Diethyl Ether or Toluene .

-

Acidification: Add 1.0 equivalent of HBr (acetic acid solution) or bubble dry HBr gas.

-

Precipitation:

-

The 3,4-bis(bromomethyl)pyridine HBr salt often precipitates as a solid.[1]

-

Unreacted 3,4-lutidine HBr salt is often more soluble in organic/alcohol mixtures or has a distinct crystallization habit.

-

-

Filtration: Filter the solid and wash with cold ether.

Troubleshooting & FAQ

Q1: I tried the pH extraction, but my yield is very low. Where did my product go? A: The pKa window is narrow. If your buffer was too acidic (pH < 3.5), you likely protonated your product and washed it into the aqueous layer.[1]

-

Fix: Back-extract the aqueous waste with DCM.[3] If the product is there, adjust the combined organic layers to pH 8.0 (using NaHCO₃) to free-base everything, then retry the extraction with a strictly monitored pH 4.8 buffer.[1]

Q2: The product turns black upon concentration. Why? A: This is "tarring" caused by intermolecular quaternization (the pyridine nitrogen of one molecule attacks the bromomethyl group of another).[1]

-

Fix: Never concentrate to complete dryness. Keep the product in solution (e.g., DCM or Toluene) and store in the freezer (-20°C). Alternatively, store it as the HBr salt.

Q3: Can I use vacuum distillation to remove the lutidine? A: Not recommended. 3,4-Lutidine boils at ~163°C. The brominated product will require significantly higher temperatures, at which point it will likely decompose or polymerize explosively.[1]

Q4: How do I quickly monitor the removal of 3,4-lutidine without running an NMR? A: Use TLC with a "co-spot."

-

Spot A: Pure 3,4-Lutidine (Reference).[1]

-

Spot B: Crude Mixture.

-

Spot C: Co-spot (A + B).

-

Eluent: 20% EtOAc in Hexane + 1% TEA .

-

Visualization: UV (254 nm). The lutidine spot will be distinct. If Spot B shows no spot at the same Rf as Spot A, the removal is successful.[1]

Q5: My NMR shows the product is pure, but it smells like the starting material. A: Pyridines have very low odor thresholds.[1] Trace amounts (<1%) can cause a strong smell.[1] If the H-NMR integration for the methyl singlets (2.2-2.3 ppm) is absent, trust the data over the smell.

References

-

Vogel's Textbook of Practical Organic Chemistry , 5th Ed.[1] Purification of Pyridine Derivatives. Longman Scientific & Technical. (General grounding on pyridine handling).

-

Reich, H. J. Bordwell pKa Table (Acidity in DMSO/Water). University of Wisconsin-Madison. (Source for pyridine pKa trends). Available at: [Link][1]

Sources

- 1. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. WO1999010326A1 - Preparation of pyridine derivatives - Google Patents [patents.google.com]

- 3. 2,6-BIS(BROMOMETHYL)PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

Validation & Comparative

A Comparative Analysis of Leaving Group Ability in 2,5-Dibromo-3,4-Lutidine: A Guide for Synthetic Strategy

In the intricate landscape of pharmaceutical and agrochemical development, the strategic functionalization of heterocyclic scaffolds is of paramount importance. Substituted pyridines, such as 2,5-dibromo-3,4-lutidine, serve as versatile building blocks, offering multiple reaction sites. A critical aspect of their synthetic utility lies in understanding the relative reactivity of these sites, particularly in nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparison of the leaving group ability of the bromine atoms at the C2 and C5 positions of 2,5-dibromo-3,4-lutidine, supported by mechanistic principles and a detailed experimental protocol for empirical validation.

Theoretical Framework: Electronic and Steric Influences on Reactivity

The propensity of a leaving group to depart during a nucleophilic substitution reaction is intrinsically linked to the stability of the intermediate formed. In the context of nucleophilic aromatic substitution on a pyridine ring, the reaction typically proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is the primary determinant of the reaction rate.

Electronic Factors:

The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen.[3] Consequently, nucleophilic attack at these positions is electronically favored because the nitrogen atom can effectively stabilize the resulting negative charge of the Meisenheimer intermediate through resonance.[3][4]

-

C2-Bromine: The bromine atom at the C2 position is ortho to the ring nitrogen. Nucleophilic attack at this position leads to a Meisenheimer intermediate where one of the resonance structures places the negative charge directly on the electronegative nitrogen atom. This provides significant stabilization, thereby lowering the activation energy for its formation.

-

C5-Bromine: The bromine atom at the C5 position is meta to the ring nitrogen. When a nucleophile attacks the C5 position, the resulting negative charge in the Meisenheimer intermediate is distributed across the carbon atoms of the ring but cannot be delocalized onto the nitrogen atom through resonance.[4] This results in a less stabilized intermediate compared to attack at the C2 position.

The 3,4-lutidine (3,4-dimethylpyridine) framework introduces two electron-donating methyl groups. These groups slightly increase the electron density of the ring, which can subtly deactivate it towards nucleophilic attack compared to unsubstituted pyridine. However, their influence is generally not strong enough to override the powerful directing effect of the ring nitrogen.

Steric Factors:

The spatial arrangement of substituents around the reaction center can also significantly impact reactivity by hindering the approach of the nucleophile.[5][6][7]

-

C2-Bromine: The C2 position is flanked by the ring nitrogen and the methyl group at the C3 position. This creates a more sterically congested environment, which could potentially slow down the rate of nucleophilic attack.

-

C5-Bromine: The C5 position is situated between the C4-methyl group and a hydrogen atom at the C6 position. This environment is comparatively less sterically hindered than the C2 position.

While the C2 position is more sterically hindered, the electronic stabilization afforded to the Meisenheimer intermediate by the adjacent nitrogen atom is a much more dominant factor in determining the rate of SNAr reactions on pyridine rings. Therefore, it is predicted that the bromine atom at the C2 position will be the more facile leaving group in 2,5-dibromo-3,4-lutidine.

Experimental Verification: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted difference in leaving group ability, a competitive kinetic experiment can be designed. This involves reacting 2,5-dibromo-3,4-lutidine with a limiting amount of a nucleophile and monitoring the formation of the two possible monosubstituted products over time.

Experimental Protocol

Objective: To determine the relative reactivity of the C2-Br and C5-Br in 2,5-dibromo-3,4-lutidine towards a common nucleophile.

Materials:

-

2,5-dibromo-3,4-lutidine

-

Nucleophile (e.g., Sodium methoxide, morpholine, or sodium thiophenolate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

-

Internal standard (e.g., Dodecane or a similar inert compound with a distinct analytical signal)

-

Quenching solution (e.g., Saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Standard laboratory glassware

-

Analytical instrumentation (GC-MS or HPLC-MS)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dibromo-3,4-lutidine (1.0 eq.) and the internal standard (1.0 eq.) in the anhydrous polar aprotic solvent.

-

Initiation: Add the nucleophile (0.5 eq., as a solution in the same solvent) to the reaction mixture at a controlled temperature (e.g., 80 °C). The use of a sub-stoichiometric amount of the nucleophile ensures a competitive reaction environment.

-

Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

-

Workup: Extract the quenched aliquot with ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

-

Analysis: Analyze the organic sample by GC-MS or HPLC-MS to quantify the amounts of the starting material (2,5-dibromo-3,4-lutidine) and the two monosubstituted products (2-substituted-5-bromo-3,4-lutidine and 5-substituted-2-bromo-3,4-lutidine) relative to the internal standard.

-

Data Processing: Plot the concentration of each product versus time to determine the initial reaction rates. The ratio of the initial rates of formation of the two products will provide a quantitative measure of the relative leaving group ability.

Data Presentation and Interpretation

The results from the kinetic study can be summarized in a table for clear comparison.

| Position of Substitution | Product | Relative Initial Rate of Formation |

| C2 | 2-substituted-5-bromo-3,4-lutidine | k₂ |

| C5 | 5-substituted-2-bromo-3,4-lutidine | k₅ |

Expected Outcome:

Based on the mechanistic principles discussed, it is anticipated that k₂ will be significantly greater than k₅, confirming that the bromine at the C2 position is the superior leaving group. The ratio of k₂/k₅ will provide a quantitative measure of this selectivity.

Visualizing the Rationale

The underlying reasons for the differential reactivity can be effectively visualized through diagrams.

Caption: Mechanistic pathways for nucleophilic substitution on 2,5-dibromo-3,4-lutidine.

Caption: Experimental workflow for the comparative kinetic analysis.

Conclusion for Drug Development Professionals

A thorough understanding of the relative reactivity of different positions on a heterocyclic scaffold is crucial for efficient and selective synthesis. In the case of 2,5-dibromo-3,4-lutidine, the bromine atom at the C2 position is demonstrably a better leaving group in nucleophilic aromatic substitution reactions. This is primarily due to the ability of the adjacent ring nitrogen to stabilize the key Meisenheimer intermediate. This inherent selectivity can be exploited in the design of synthetic routes to complex molecules, allowing for the sequential and regioselective introduction of different functionalities. For researchers in drug development, this knowledge enables the rational design of synthetic strategies, minimizing the need for extensive optimization and protecting group manipulations, thereby accelerating the discovery and development process.

References

-

Buncel, E., Crampton, M. R., Strauss, M. J., & Terrier, F. (1984). Electron Deficient Aromatic- and Heteroaromatic-Base Interactions: The Chemistry of Anionic Sigma Complexes. Elsevier. [Link]

-

Katritzky, A. R., & Musumarra, G. (1983). The Kinetic Investigation of Nucleophilic Displacements with Pyridines as Leaving Groups. Chemical Society Reviews, 12(2), 141-161. [Link]

-

Terrier, F. (1991). Nucleophilic Aromatic Displacement: The Influence of the Nitro Group. VCH Publishers. [Link]

-

March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley. [Link]

-

Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.